4-chloro-N,N-diethylpyrimidin-2-amine CAS number search
4-chloro-N,N-diethylpyrimidin-2-amine CAS number search
An In-Depth Technical Guide to 4-Chloro-N,N-Diethylpyrimidin-2-Amine[1]
CAS Number: 71406-62-7 Common Synonyms: 2-Diethylamino-4-chloropyrimidine; 4-Chloro-2-(diethylamino)pyrimidine Molecular Formula: C₈H₁₂ClN₃
Part 1: Executive Summary & Chemical Identity
4-Chloro-N,N-diethylpyrimidin-2-amine is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural significance lies in the 2,4-functionalized pyrimidine scaffold , a "privileged structure" in medicinal chemistry. The presence of the labile chlorine atom at the C4 position allows for subsequent nucleophilic aromatic substitution (SₙAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the rapid construction of complex libraries.
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Data | Note |
| CAS Registry Number | 71406-62-7 | Verified via Fluorochem & Chemical Sources |
| Molecular Weight | 185.65 g/mol | |
| Physical State | Colorless to pale yellow liquid/oil | Low melting point solid in high purity |
| SMILES | CCN(CC)C1=NC=CC(Cl)=N1 | |
| InChI Key | MVNADFZYWTVRNK-UHFFFAOYSA-N | |
| LogP (Predicted) | ~2.37 | Lipophilic due to diethyl group |
| Solubility | Soluble in DCM, EtOAc, DMSO | Poor water solubility |
Part 2: Synthesis & Regioselectivity Challenges
The synthesis of 4-chloro-N,N-diethylpyrimidin-2-amine presents a classic problem in heterocyclic chemistry: Regioselectivity .
The Mechanistic Dilemma
The standard precursor is 2,4-dichloropyrimidine . When reacting with a nucleophile like diethylamine, two electrophilic sites are available: C2 and C4.
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C4 Position (Major Site): The C4 carbon is more electrophilic due to the para-like resonance effect of the ring nitrogens and less steric hindrance. Substitution here yields the isomer2-chloro-4-(diethylamino)pyrimidine (Major Product).
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C2 Position (Minor Site/Target): The C2 carbon is less reactive towards SₙAr under standard conditions. Substitution here yields the target 4-chloro-N,N-diethylpyrimidin-2-amine (Minor Product).
Expert Insight: Direct amination of 2,4-dichloropyrimidine typically yields a 4:1 to 10:1 ratio favoring the unwanted C4-substituted isomer. Consequently, the isolation of CAS 71406-62-7 requires rigorous chromatographic separation.
Validated Synthesis Protocol
Derived from optimization studies for CB1 receptor modulators (See Ref 1).
Reagents:
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2,4-Dichloropyrimidine (1.0 eq)[2]
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Diethylamine (1.2 eq)[2]
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Triethylamine (1.5 eq) or DIPEA
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Solvent: Ethanol or Dichloromethane (DCM) at 0°C to RT.
Step-by-Step Workflow:
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Setup: Dissolve 2,4-dichloropyrimidine in anhydrous DCM under an inert atmosphere (Argon/Nitrogen). Cool to 0°C.[3]
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Addition: Add triethylamine followed by the slow, dropwise addition of diethylamine. The low temperature helps control the exotherm but does not significantly improve regioselectivity toward C2.
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Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% Acetone in Hexane).[3]
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Workup: Wash the organic phase with water and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification (Critical Step): The crude residue contains both isomers.
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Stationary Phase: Silica Gel (Flash Chromatography).
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Mobile Phase: Gradient of Ethyl Acetate in Hexane (0% → 20%).
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Elution Order: The target (C2-substituted) typically elutes after the major (C4-substituted) isomer due to slight differences in polarity and hydrogen bonding capability with the silica.
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Yield: Expect 10–20% isolated yield for the target C2-isomer via this direct route.
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Self-Validating Analytical Check
To confirm you have the correct isomer (CAS 71406-62-7) and not the C4-isomer:
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1H NMR Distinction: Look at the pyrimidine ring protons.
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Target (2-NEt₂): The protons at C5 and C6 often show a characteristic doublet-doublet pattern with specific coupling constants (
Hz). -
Isomer (4-NEt₂): The chemical shift environment is distinct. The C5 proton in the 4-amino isomer is more shielded (upfield) due to the strong electron-donating effect of the amino group at the para-like position.
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Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways and the necessity of separation to isolate the correct CAS entity.
Caption: Divergent synthesis pathway showing the competitive formation of regioisomers and the critical chromatographic separation step required to isolate CAS 71406-62-7.
Part 4: Applications in Drug Discovery
1. Scaffold for Kinase Inhibition The 2-aminopyrimidine motif is ubiquitous in kinase inhibitors (e.g., CDK, JAK inhibitors). CAS 71406-62-7 serves as a "reversed" scaffold where the C2 position is already capped with a solubilizing diethylamine group, leaving the C4 position open for coupling with aryl boronic acids.
2. CB1 Receptor Modulators Research has utilized this specific intermediate to synthesize Biphenyl Ureas acting as allosteric modulators of the Cannabinoid Receptor 1 (CB1). The diethylamine group provides steric bulk and lipophilicity, influencing the binding affinity in the receptor's allosteric pocket.
3. Functionalization Logic
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Step 1 (Done): C2-Amination (Introduction of diethylamine).
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Step 2 (Next): C4-Substitution. The remaining chlorine at C4 is highly reactive.[1]
Part 5: Safety & Handling (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Handle under inert gas (Argon) if storing for long periods to prevent hydrolysis or oxidation.
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Storage: Keep refrigerated (2–8°C).
References
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Bi, Y., et al. (2015). Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB1. Journal of Medicinal Chemistry. (Describes the synthesis and isolation of the target compound as "Intermediate 17d").
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Fluorochem Ltd. (2024). Product Specification: 4-CHLORO-N,N-DIETHYLPYRIMIDIN-2-AMINE.
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PubChem. Compound Summary: 4-chloro-N,N-diethylpyrimidin-2-amine.
